3,3-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
3,3-dimethyl-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O/c1-15-5-7-16(8-6-15)28-20-18(24-25-28)19(22-14-23-20)27-11-9-26(10-12-27)17(29)13-21(2,3)4/h5-8,14H,9-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEZJWNSWBKIGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC(C)(C)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.
Attachment of the Piperazine Ring: The triazolopyrimidine intermediate is then reacted with piperazine, often under reflux conditions in a suitable solvent like ethanol or DMF (dimethylformamide).
Introduction of the Butanone Moiety: Finally, the piperazine derivative is alkylated with 3,3-dimethylbutanone using a strong base such as sodium hydride or potassium tert-butoxide to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the triazolopyrimidine ring, potentially converting it to a dihydro derivative.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).
Major Products
- p-Toluic acid or p-tolualdehyde.
Reduction: Dihydrotriazolopyrimidine derivatives.
Substitution: Various N-alkyl or N-aryl piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential to treat diseases such as cancer, neurological disorders, and infectious diseases. The triazolopyrimidine core is known for its bioactivity, making it a valuable scaffold in medicinal chemistry.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can bind to active sites of enzymes, inhibiting their activity or modulating their function. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the butanone moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the target compound, three structurally related analogs are analyzed (Table 1). Key differences lie in substituents on the triazolopyrimidine core and the ketone moiety, which influence physicochemical and biological properties.
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
*Estimated based on structural analogy. †Predicted using computational tools (e.g., ChemAxon).
Key Structural and Functional Insights
Triazolopyrimidine Substituents p-Tolyl (Target Compound): The methyl group enhances lipophilicity, favoring passive diffusion across membranes but may reduce aqueous solubility. Benzyl (Compound ): The additional aromatic ring increases molecular weight and may reduce metabolic stability due to susceptibility to oxidative metabolism .
Ketone Moieties 3,3-Dimethylbutan-1-one (Target): Steric hindrance from dimethyl groups could limit interaction with deep binding pockets but improve metabolic stability. 4-Phenylbutan-1-one (Compound ): The phenyl group extends conjugation, possibly enhancing π-stacking with aromatic residues in target proteins.
Piperazine Linker
All compounds retain the piperazine moiety, which balances rigidity and flexibility. Piperazine’s basic nitrogen may also contribute to salt formation, enhancing bioavailability.
Research Findings
- Isomerization Effects : Evidence suggests triazolopyrimidine derivatives undergo isomerization under specific conditions (e.g., pH or temperature), altering their binding modes. For example, pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine isomers exhibit distinct stability profiles compared to their counterparts .
- Biological Activity : Fluorinated analogs (e.g., Compound ) show enhanced kinase inhibition in preliminary assays, likely due to fluorine’s electronegativity. Conversely, the target compound’s lipophilicity may favor CNS-targeting applications.
- Solubility vs. Permeability : The methoxy group in Compound improves aqueous solubility (>50 µg/mL in PBS) but reduces cell permeability (PAMPA assay: Pe ~1.2 × 10⁻⁶ cm/s) compared to the target compound (Pe ~5.8 × 10⁻⁶ cm/s) .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodology : Employ stepwise coupling reactions between the triazolo-pyrimidine core and piperazine intermediates, followed by purification via column chromatography. Monitor reaction progress using thin-layer chromatography (TLC) and characterize intermediates via NMR and mass spectrometry. Optimize reaction conditions (e.g., solvent, temperature, catalyst) based on analogous triazolo-pyrimidine syntheses .
- Key Considerations : Address steric hindrance from the 3,3-dimethylbutanone moiety by adjusting reaction times or using microwave-assisted synthesis for faster kinetics.
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodology : Combine NMR, NMR, and high-resolution mass spectrometry (HRMS) for preliminary validation. Use single-crystal X-ray diffraction to resolve ambiguities in stereochemistry or regiochemistry, particularly for the triazolo-pyrimidine and piperazine moieties .
- Validation : Cross-reference spectral data with computational predictions (e.g., density functional theory (DFT)-calculated NMR shifts) to identify discrepancies caused by dynamic effects in solution .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?
- Methodology : Perform DFT calculations at the B3LYP/6-311G(d,p) level to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer interactions with biological targets .
- Applications : Correlate computational findings with experimental reactivity data (e.g., regioselectivity in substitution reactions) to refine synthetic pathways .
Q. What strategies are effective for assessing the compound’s potential as a kinase inhibitor or GPCR modulator?
- Methodology : Use molecular docking simulations (e.g., AutoDock Vina) to screen against kinase or GPCR crystal structures. Validate predictions via in vitro assays (e.g., fluorescence polarization for binding affinity or enzymatic inhibition assays) .
- Data Interpretation : Compare results with structurally related triazolo-pyrimidines, such as those targeting hypoxanthine-guanine phosphoribosyltransferase, to infer structure-activity relationships (SAR) .
Q. How can hydrogen-bonding networks and crystal packing be analyzed to predict solubility and stability?
- Methodology : Resolve the crystal structure via X-ray diffraction to identify intramolecular hydrogen bonds (e.g., C–H⋯N interactions) and π-π stacking. Use Hirshfeld surface analysis to quantify intermolecular interactions influencing crystallinity .
- Implications : Solubility can be modulated by introducing polar substituents on the p-tolyl group or using co-solvents like methanol or chloroform .
Q. How should researchers reconcile contradictions between experimental and computational data (e.g., bond lengths, electronic properties)?
- Methodology : Perform vibrational frequency analysis (DFT) to confirm the absence of imaginary frequencies in optimized geometries. Use root-mean-square deviation (RMSD) metrics to quantify deviations between X-ray and DFT structures .
- Case Study : In triazolo-pyrimidine derivatives, discrepancies in bond angles may arise from crystal packing forces not accounted for in gas-phase DFT calculations .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating the compound’s cytotoxicity and selectivity?
- Methodology : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to determine IC values. Use flow cytometry to assess apoptosis induction and cell-cycle arrest .
- Controls : Include reference compounds (e.g., doxorubicin) and solvent-only controls to validate assay specificity.
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodology : Synthesize analogs with modifications to the p-tolyl group, piperazine linker, or triazolo-pyrimidine core. Test these derivatives in parallel bioassays and computational models to identify critical pharmacophores .
- Statistical Tools : Use multivariate analysis (e.g., principal component analysis) to correlate structural features with biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
